2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula and a molecular weight of 268.80 g/mol. Its structure features a sulfonyl chloride functional group, which is known for its reactivity, particularly in substitution reactions. This compound is characterized by a branched alkyl chain, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves:
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several notable applications:
The interaction studies of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily focus on its reactivity with various nucleophiles. These interactions can lead to the formation of diverse chemical entities that may possess unique biological activities. Further research is necessary to fully elucidate its interaction mechanisms and potential applications in drug development .
Several compounds share structural similarities with 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-methylpropane-1,2-diol | C13H26O3 | 0.96 |
2-((2-Methylcyclohexyl)oxy)ethanol | C10H18O2 | 0.91 |
3,6-Dimethyloctahydrobenzofuran-7-ol | C12H18O2 | 0.92 |
2-(4-Methylphenoxy)-N,N-dimethylethanamine | C12H17NO | 0.89 |
These compounds exhibit varying degrees of structural similarity and may possess distinct properties or biological activities that differentiate them from 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride .